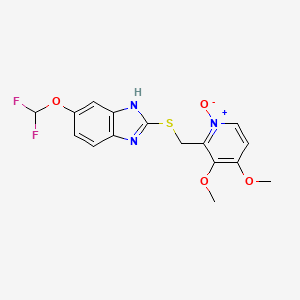

Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity)

Description

BenchChem offers high-quality Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-21(22)12(14(13)24-2)8-26-16-19-10-4-3-9(25-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUQOQLHXGSYRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=[N+](C=C1)[O-])CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953787-51-4 | |

| Record name | 6-(Difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]thio]-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=953787-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Pantoprazole Sulfide N-Oxide chemical structure

An In-Depth Technical Guide to Pantoprazole Sulfide N-Oxide: Structure, Synthesis, and Analytical Control

Executive Summary

This technical guide provides a comprehensive scientific overview of Pantoprazole Sulfide N-Oxide, a critical process-related impurity encountered during the synthesis of Pantoprazole, a widely prescribed proton pump inhibitor (PPI). For researchers, scientists, and drug development professionals, controlling such impurities is paramount for ensuring the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API). This document delves into the precise chemical structure, physicochemical properties, and mechanisms of formation of Pantoprazole Sulfide N-Oxide. Furthermore, it outlines detailed protocols for its directed synthesis—essential for producing analytical reference standards—and presents robust methodologies for its characterization and quantification, including chromatographic and spectroscopic techniques. The guide is structured to provide not only foundational knowledge but also actionable, field-proven insights into the control strategies necessary for modern pharmaceutical manufacturing.

Introduction: The Context of Pantoprazole and its Related Compounds

Pantoprazole is a substituted benzimidazole derivative that irreversibly inhibits the H⁺/K⁺ ATPase, or proton pump, in gastric parietal cells, effectively reducing gastric acid secretion.[1][2] It is used to treat conditions such as gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome.[2] The manufacturing of any API, including Pantoprazole, is a complex process where side reactions can lead to the formation of impurities. Regulatory bodies worldwide, under the guidance of frameworks like the International Council for Harmonisation (ICH), mandate strict control over these impurities to ensure patient safety.[3]

Pantoprazole Sulfide N-Oxide (CAS 953787-51-4) is a significant impurity that arises from the Pantoprazole synthesis process.[4] It is structurally distinct from the final drug substance and other known related compounds, such as the sulfide precursor (Pantoprazole Sulfide) and the over-oxidized sulfone derivative (Pantoprazole Sulfone).[][6][7] Understanding the structural relationships between these compounds is fundamental to developing effective analytical methods and manufacturing control strategies.

Caption: Pantoprazole synthesis showing the formation of the N-Oxide impurity.

Directed Synthesis for Reference Standard Preparation

The ability to quantify an impurity requires a pure reference standard. Therefore, a directed synthesis of Pantoprazole Sulfide N-Oxide is a critical activity in pharmaceutical development. A common and effective pathway involves the N-oxidation of the pyridine precursor before condensation with the benzimidazole moiety. [8] Experimental Protocol: Directed Synthesis

-

Step 1: N-Oxidation of Pyridine Precursor:

-

Dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in a suitable solvent (e.g., dichloromethane).

-

Cool the solution to 0-5°C.

-

Add a controlled amount of an N-oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, perform an aqueous work-up to remove excess oxidizing agent and byproducts. Isolate the N-oxidized pyridine intermediate.

-

-

Step 2: Condensation:

-

In a separate reaction vessel, dissolve 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and a suitable base (e.g., sodium hydroxide) in a polar solvent like ethanol or dimethylformamide (DMF).

-

Add the N-oxidized pyridine intermediate from Step 1 to the solution.

-

Heat the reaction mixture moderately (e.g., 50-60°C) and monitor its progress via HPLC.

-

Once the reaction is complete, cool the mixture and precipitate the product by adding an anti-solvent (e.g., water).

-

-

Step 3: Purification:

-

Collect the crude Pantoprazole Sulfide N-Oxide by filtration.

-

Wash the solid with water and then a non-polar solvent like diethyl ether to remove residual impurities.

-

If necessary, purify the product further by column chromatography or recrystallization from a suitable solvent system (e.g., methanol/water) to achieve the high purity (>98%) required for a reference standard.

-

Dry the final product under vacuum to a constant weight.

-

Analytical Characterization and Control Strategy

A robust analytical strategy is essential for identifying and controlling Pantoprazole Sulfide N-Oxide in the Pantoprazole API.

Chromatographic Methods

Reverse-phase HPLC is the standard method for separating Pantoprazole from its related compounds.

Experimental Protocol: HPLC Analysis

-

Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size (or equivalent).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-5 min: 20% B to 40% B

-

5-15 min: 40% B to 70% B

-

15-17 min: Hold at 70% B

-

17-18 min: 70% B to 20% B

-

18-25 min: Re-equilibration at 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 290 nm.

-

Injection Volume: 10 µL.

-

Procedure: Prepare standard and sample solutions in a diluent (e.g., 50:50 acetonitrile:water). The impurity is identified by its retention time relative to the qualified reference standard and quantified using an external standard method.

Spectroscopic Identification

Mass spectrometry provides definitive structural confirmation.

Table 2: Mass Spectrometric Data

| Technique | Ion | Observed m/z | Reference(s) |

|---|---|---|---|

| LC-MS (ESI+) | [M+H]⁺ | 384.1 | [4] |

| MS/MS Fragmentation | Product Ions | 138.05, 153.08, 200.04 | [4]|

The fragmentation pattern corresponds to the cleavage of the molecule at the thioether bridge, providing signatures for both the benzimidazole and the pyridine N-oxide moieties, thus confirming the identity of the impurity.

Control Strategy in Drug Manufacturing

The control of Pantoprazole Sulfide N-Oxide relies on a combination of process understanding and analytical testing.

-

Process Optimization: Understanding that the impurity arises from a competitive N-oxidation reaction allows for process modifications. This includes fine-tuning the stoichiometry of the oxidizing agent, controlling the reaction temperature and pH, and selecting a more selective oxidizing agent to favor S-oxidation over N-oxidation.

-

Raw Material Control: Ensuring the purity of starting materials, particularly the 2-chloromethyl-3,4-dimethoxypyridine, is critical to prevent the introduction of pre-formed N-oxides.

-

In-Process Controls (IPCs): Monitoring the reaction mixture at the oxidation step by HPLC can ensure the impurity is not forming above a set threshold.

-

Final API Specification: A validated analytical method is used to test the final Pantoprazole API, with a strict acceptance criterion for Pantoprazole Sulfide N-Oxide, typically based on ICH Q3A guidelines for reporting, identification, and qualification thresholds.

Caption: Workflow for the analytical control of impurities.

Toxicological and Pharmacological Significance

Pantoprazole Sulfide N-Oxide is not an intended therapeutic agent, and as such, its pharmacological and toxicological profiles have not been extensively studied. [4]In pharmaceutical development, any impurity lacking a thorough safety evaluation is considered a potential risk. Therefore, its presence in the final drug product is strictly limited to levels that are considered safe based on established regulatory thresholds (e.g., below 0.15% for reporting and identification). [4]The primary goal of controlling this impurity is to minimize any potential unintended biological effects and ensure the overall safety and purity of the Pantoprazole medication.

Conclusion

Pantoprazole Sulfide N-Oxide is a critical process-related impurity in the manufacture of Pantoprazole. A deep understanding of its chemical structure and formation mechanism is essential for developing effective control strategies. This guide has provided a technical framework for this impurity, covering its structural characterization, synthetic pathways for reference standard generation, and robust analytical methodologies for its control. By implementing these scientific principles, pharmaceutical professionals can ensure the consistent production of high-quality Pantoprazole API, meeting the stringent purity and safety standards required by global regulatory authorities.

References

-

PubMed. Metabolism of Pantoprazole Involving Conjugation With Glutathione in Rats . [Link]

-

NCBI Bookshelf. Pantoprazole - StatPearls . [Link]

-

Wikipedia. Pantoprazole . [Link]

-

Ivypanda. Pantoprazole Pharmacokinetics and Pharmacodynamics . [Link]

-

PharmGKB. Pantoprazole Pathway, Pharmacokinetics . [Link]

-

SynThink Research Chemicals. Pantoprazole EP Impurities & USP Related Compounds . [Link]

-

PubChem. Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity) . [Link]

-

Pharmaffiliates. Pantoprazole-impurities . [Link]

-

SynZeal. Pantoprazole N-Oxide . [Link]

-

Briti Scientific. Pantoprazole Sulfide N-Oxide . [Link]

-

ACS Omega. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity . [Link]

-

PubMed Central. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity . [Link]

-

Pharmace Research Laboratory. Pantoprazole N-Oxide . [Link]

Sources

- 1. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pantoprazole - Wikipedia [en.wikipedia.org]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Buy Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity) | 953787-51-4 [smolecule.com]

- 6. biosynth.com [biosynth.com]

- 7. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Pantoprazole Sulfide N-Oxide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing a Critical Impurity

In the landscape of pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Pantoprazole, a proton pump inhibitor (PPI) widely used to treat acid-related gastrointestinal disorders, is synthesized through a multi-step process where precise chemical control is paramount. During this synthesis, several process-related impurities and degradation products can form, one of which is Pantoprazole Sulfide N-Oxide.

This technical guide provides a comprehensive overview of the synthesis and analytical characterization of Pantoprazole Sulfide N-Oxide. Understanding the formation and properties of this specific impurity is crucial for process optimization, the development of robust analytical methods for quality control, and ensuring compliance with stringent regulatory standards. As a Senior Application Scientist, the narrative herein is structured not just to present protocols, but to elucidate the scientific rationale behind them, offering a practical and in-depth resource for professionals in the field.

Overview of Pantoprazole

Pantoprazole functions by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby reducing gastric acid secretion. Its core structure consists of a substituted benzimidazole ring linked to a pyridine ring through a methylsulfinyl bridge. The final, critical step in its synthesis is the oxidation of a thioether (sulfide) intermediate to the corresponding sulfoxide (Pantoprazole).[1]

The Significance of Pantoprazole Sulfide N-Oxide

Pantoprazole Sulfide N-Oxide, chemically known as 2-(((6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-yl)thio)methyl)-3,4-dimethoxypyridine 1-oxide, is a process-related impurity that can arise during the synthesis of Pantoprazole.[2][3] It is structurally distinct from the final drug, as it is the N-oxide of the sulfide precursor to Pantoprazole. Its presence in the final API must be carefully monitored and controlled to meet the purity thresholds defined by pharmacopeias.[4] The synthesis of this compound as a reference standard is therefore essential for the validation of analytical methods designed to detect and quantify it in bulk drug manufacturing.[5]

Synthesis of Pantoprazole Sulfide N-Oxide

The synthesis of this impurity is not an accidental event but can be achieved through a targeted, multi-step pathway. The strategic key is to introduce the N-oxide functionality onto the pyridine ring before it is coupled with the benzimidazole moiety. This approach prevents unwanted side reactions on the more complex final molecule and allows for greater control over the reaction.

Strategic Synthesis Pathway

The most effective pathway involves two primary stages:

-

N-Oxidation of the Pyridine Precursor: The starting material, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, is first oxidized to form its corresponding N-oxide. This is a critical step, as direct oxidation of the final Pantoprazole molecule can lead to a mixture of products, including oxidation at the sulfur atom (forming the sulfone) and the pyridine nitrogen.[1][6]

-

Condensation to Form the Thioether: The activated N-oxidized pyridine intermediate is then coupled with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole. This condensation reaction forms the desired thioether linkage, yielding Pantoprazole Sulfide N-Oxide.

Visualization of the Synthetic Pathway

The logical flow of the synthesis is depicted in the diagram below.

Caption: Synthetic pathway for Pantoprazole Sulfide N-Oxide.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established chemical literature for related compounds.[6]

Stage 1: N-Oxidation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in a suitable solvent such as dichloromethane.

-

Oxidation: Cool the solution to 0-5°C using an ice bath. This temperature control is critical to minimize side reactions.

-

Reagent Addition: Slowly add a controlled amount (typically 1.0-1.2 equivalents) of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Once complete, quench any excess oxidizing agent with a reducing agent (e.g., aqueous sodium thiosulfate solution). Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxidized intermediate.

Stage 2: Synthesis of Pantoprazole Sulfide N-Oxide

-

Setup: In a separate reaction vessel, dissolve 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole in a polar aprotic solvent (e.g., dimethylformamide) with a suitable base (e.g., sodium hydroxide or potassium carbonate) to form the thiolate salt.

-

Coupling: Add the N-oxidized pyridine intermediate from Stage 1 to the thiolate solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The progress of the condensation should be monitored by HPLC to ensure complete conversion.

-

Purification: Upon completion, the reaction mixture is typically worked up by pouring it into water to precipitate the crude product. The solid is then filtered, washed, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure Pantoprazole Sulfide N-Oxide.

Physicochemical Properties

A summary of the key physicochemical properties of Pantoprazole Sulfide N-Oxide is essential for its use as a reference standard.

| Property | Value | Reference |

| Chemical Name | 2-(((6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-yl)thio)methyl)-3,4-dimethoxypyridine 1-oxide | [2] |

| CAS Number | 953787-51-4 | [3][7] |

| Molecular Formula | C₁₆H₁₅F₂N₃O₄S | [3][8] |

| Molecular Weight | 383.37 g/mol | [7] |

| Synonyms | Pantoprazole Impurity 46 | [3] |

Analytical Characterization

The confirmation of the identity and purity of the synthesized Pantoprazole Sulfide N-Oxide requires a multi-pronged analytical approach. No single technique is sufficient; instead, orthogonal methods are used to build a complete and trustworthy characterization profile.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse technique for assessing the purity of pharmaceutical compounds and resolving them from related substances.[9] A stability-indicating HPLC method is crucial for separating Pantoprazole, its sulfide precursor, its sulfone byproduct, and the N-oxide impurity.[10][11]

Table of Typical HPLC Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Hypersil ODS C18 (or equivalent), 5 µm particle size | Provides excellent resolution for polar and non-polar compounds like Pantoprazole and its impurities.[10][12] |

| Mobile Phase | Gradient elution with A: 0.01 M Phosphate Buffer (pH 7.0) and B: Acetonitrile | A gradient is necessary to effectively separate impurities with different polarities within a reasonable run time.[10][12] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns, balancing analysis time and resolution.[10][12] |

| Detection | UV at 290 nm | This wavelength provides good sensitivity for both Pantoprazole and its related impurities, which share similar chromophores.[13][14] |

| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to better reproducibility.[12] |

Mass Spectrometry (MS) and NMR Spectroscopy

While HPLC confirms purity, structural confirmation relies on spectroscopic techniques.

-

Mass Spectrometry (MS): Typically coupled with LC (LC-MS), this technique confirms the molecular weight of the compound, providing definitive evidence that the target molecule has been synthesized.[9][15] The expected molecular ion peak for C₁₆H₁₅F₂N₃O₄S would correspond to its molecular weight of ~383.4.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the ultimate confirmation of the molecular structure. The chemical shifts, integration, and coupling patterns of the protons and carbons allow for the unambiguous assignment of the compound's constitution, confirming the presence of the N-oxide on the pyridine ring and the thioether linkage.[15]

Visualization of the Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of the synthesized compound.

Caption: Workflow for purification and analytical characterization.

Context in Stability and Degradation Studies

The relevance of Pantoprazole Sulfide N-Oxide extends into the domain of forced degradation studies. These studies are essential for developing stability-indicating analytical methods, which can accurately measure the API in the presence of its degradation products.[11]

Pantoprazole is known to be unstable under certain stress conditions, particularly acidic and oxidative environments.[10][16] Studies have shown that under oxidative stress, impurities such as the corresponding sulfone and various N-oxides can be formed.[10][17] By synthesizing and characterizing Pantoprazole Sulfide N-Oxide, scientists can:

-

Use it as a reference marker to definitively identify peaks in the chromatograms of stressed samples.

-

Understand the degradation pathways of Pantoprazole and its intermediates.

-

Develop and validate analytical methods that are proven to be specific for the API and all potential impurities.[17]

Conclusion

Pantoprazole Sulfide N-Oxide is a significant process-related impurity in the manufacturing of Pantoprazole. A controlled, targeted synthesis, primarily involving the pre-oxidation of the pyridine precursor followed by condensation, allows for the production of this compound as a high-purity reference standard. Its comprehensive characterization using an orthogonal combination of HPLC, MS, and NMR is non-negotiable for confirming its identity and purity. This in-depth understanding is fundamental for pharmaceutical scientists to develop robust manufacturing processes and reliable analytical methods, ultimately ensuring the quality, safety, and efficacy of the final Pantoprazole drug product.

References

-

Jain, D., et al. A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. SciELO. [Link]

-

SynZeal. Pantoprazole EP Impurity F. [Link]

-

Jain, D., et al. A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and f - SciELO. SciELO. [Link]

-

Veeprho. Pantoprazole EP Impurity F | CAS 721924-06-7. [Link]

-

Kumar, A., et al. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. [Link]

-

SynZeal. Pantoprazole N-Oxide | 953787-60-5. [Link]

-

Vinukonda, A. A Novel Stability Indicating RP-UPLC Method Development and Validation for the Simultaneous Estimation of Pantoprazole and its Impurities in Pantoprazole Lyophilized Powder for Injection. Global Trends in Pharmaceutical Sciences. [Link]

-

ResearchGate. Results of analysis of forced degradation samples by proposed method. [Link]

-

PubChem. Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity). [Link]

-

Attimarad, M., et al. HPLC–DAD Method for Investigating Pantoprazole for its Stress-Dependent Degradation by Photolysis and Oxidation. Akadémiai Kiadó. [Link]

-

El-Enany, N., et al. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. PubMed Central. [Link]

-

Reddy, G., et al. Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate: Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate. ACS Omega. [Link]

-

Briti Scientific. Pantoprazole Sulfide N-Oxide. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pantoprazole N-Oxide | 953787-60-5 | SynZeal [synzeal.com]

- 3. Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity) | C16H15F2N3O4S | CID 23655653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity) | 953787-51-4 [smolecule.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. clearsynth.com [clearsynth.com]

- 8. britiscientific.com [britiscientific.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scielo.br [scielo.br]

- 11. scielo.br [scielo.br]

- 12. jocpr.com [jocpr.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. jgtps.com [jgtps.com]

- 15. synthinkchemicals.com [synthinkchemicals.com]

- 16. researchgate.net [researchgate.net]

- 17. akjournals.com [akjournals.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Pantoprazole Sulfide N-Oxide

Introduction

Pantoprazole Sulfide N-Oxide is a significant process-related impurity that can arise during the synthesis of Pantoprazole, a widely prescribed proton pump inhibitor used to treat acid-related gastrointestinal disorders.[1][2] The meticulous monitoring and characterization of such impurities are paramount in pharmaceutical manufacturing to ensure the final drug product's purity, safety, and efficacy.[1] This technical guide provides a comprehensive overview of the spectroscopic data for Pantoprazole Sulfide N-Oxide, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. Furthermore, it delves into the synthetic pathways and the analytical methodologies employed for its characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Formation and Synthesis of Pantoprazole Sulfide N-Oxide

The formation of Pantoprazole Sulfide N-Oxide is intrinsically linked to the synthesis of Pantoprazole itself. The synthesis of Pantoprazole typically involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride to form a thioether intermediate.[3] This intermediate is then oxidized to yield Pantoprazole. Pantoprazole Sulfide N-Oxide can be formed as a byproduct during this oxidation step.[4]

A common synthetic route to obtain Pantoprazole Sulfide N-Oxide for use as a reference standard involves a multi-step process. This pathway may begin with the N-oxidation of the pyridine precursor, followed by condensation with the benzimidazole thiol, and a final selective oxidation of the sulfide.[4] The choice of oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, and careful control of reaction conditions are crucial to manage the formation of this and other related impurities.[1][3]

Caption: Synthesis pathway for Pantoprazole Sulfide N-Oxide.

Spectroscopic Data

The unequivocal identification and structural elucidation of Pantoprazole Sulfide N-Oxide rely on a combination of spectroscopic techniques.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for determining the accurate mass and elemental composition of Pantoprazole Sulfide N-Oxide. Electrospray ionization (ESI) in positive mode is commonly employed for its analysis. The protonated molecular ion [M+H]⁺ is observed, and subsequent fragmentation in tandem MS (MS/MS) experiments provides valuable structural information.

Table 1: Mass Spectrometric Data for Pantoprazole Sulfide N-Oxide

| Ion | Observed m/z | Molecular Formula |

| [M+H]⁺ | 384.1 | C₁₆H₁₆F₂N₃O₄S⁺ |

Data sourced from Smolecule.[1]

Characteristic fragmentation of the parent ion at m/z 384.1 yields product ions at m/z 138.05, 153.08, and 200.04.[1] These fragments correspond to specific substructures of the molecule, aiding in its definitive identification. The collision energies for fragmentation are typically optimized in the range of 20 to 30 electron volts to achieve maximal product ion intensity.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the carbon-hydrogen framework of Pantoprazole Sulfide N-Oxide.

-

¹H NMR: The proton NMR spectrum is expected to display signals corresponding to the various protons in the molecule, including those on the benzimidazole and pyridine rings, the methoxy groups, the methylene bridge, and the difluoromethoxy group.[5]

-

¹³C NMR: The carbon NMR spectrum provides the chemical shifts for the 16 carbon atoms within the structure.[5] While a complete, assigned spectrum is not always readily available in the public domain, reference standards can be used for full characterization.[5]

Table 2: Expected ¹H and ¹³C NMR Data for Pantoprazole Sulfide N-Oxide

| Nucleus | Expected Chemical Shift Range (ppm) | Description |

| ¹H | 7.0 - 8.5 | Aromatic protons (benzimidazole and pyridine rings) |

| ¹H | 6.5 - 7.5 | -OCHF₂ proton |

| ¹H | 4.0 - 4.5 | -CH₂-S- protons |

| ¹H | 3.5 - 4.0 | -OCH₃ protons |

| ¹³C | 140 - 160 | Aromatic and heteroaromatic carbons |

| ¹³C | 110 - 130 | Aromatic and heteroaromatic carbons |

| ¹³C | 115 (t) | -OCHF₂ carbon (triplet due to C-F coupling) |

| ¹³C | 55 - 60 | -OCH₃ carbons |

| ¹³C | 30 - 35 | -CH₂-S- carbon |

Note: The exact chemical shifts can vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum of Pantoprazole Sulfide N-Oxide exhibits characteristic absorption bands for its various functional groups. The presence of the N-oxide functionality introduces specific vibrations that are key to its identification.

Table 3: Key IR Absorption Bands for Pantoprazole Sulfide N-Oxide

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretching | ~3400 |

| C-H Aromatic Stretching | ~3000-3100 |

| C-H Aliphatic Stretching | ~2941 |

| C=N Stretching | ~1590 |

| N-O Stretching | ~1250 - 1300 |

| S=O Stretching | ~1041 |

| C-F Stretching | ~1000 - 1100 |

Data for similar structures suggests these characteristic peaks.[5][6]

Experimental Protocols

Synthesis of Pantoprazole Sulfide N-Oxide

Objective: To synthesize Pantoprazole Sulfide N-Oxide as a reference standard.

Methodology:

-

N-Oxidation of Pyridine Precursor: The initial step involves the N-oxidation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[4]

-

Condensation: The resulting N-oxide intermediate is then coupled with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole to form the thioether N-oxide.[4]

-

Controlled Oxidation: The Pantoprazole Thioether N-oxide is dissolved in a suitable solvent like dichloromethane and cooled to 0-5°C.[4] A controlled amount of an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), is added.[4]

-

Reaction Monitoring: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) to ensure complete conversion and to minimize over-oxidation to the sulfone impurity.[4]

-

Work-up and Purification: Upon completion, any excess oxidizing agent is quenched. The organic layer is washed with a basic solution (e.g., sodium bicarbonate) and then with water.[4] After drying and concentrating under vacuum, the crude product is purified by column chromatography or recrystallization to yield pure Pantoprazole Sulfide N-Oxide.[4]

HPLC Analysis Workflow

Objective: To identify and quantify Pantoprazole Sulfide N-Oxide in a sample.

Caption: HPLC analysis workflow for Pantoprazole Sulfide N-Oxide.

Typical Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

-

Mobile Phase: A mixture of a phosphate buffer (e.g., pH 7.0) and acetonitrile in a gradient or isocratic elution mode.[5]

-

Flow Rate: Typically 1.0 mL/min.[5]

-

Column Temperature: Ambient or controlled (e.g., 30°C).[5]

-

Detection Wavelength: 290 nm.[5]

-

Injection Volume: 20 µL.[5]

Conclusion

The comprehensive spectroscopic characterization of Pantoprazole Sulfide N-Oxide is a critical aspect of quality control in the pharmaceutical industry. This guide has provided an in-depth overview of the key spectroscopic data (MS, NMR, and IR) and the experimental protocols for the synthesis and analysis of this important process-related impurity. By leveraging these analytical techniques and understanding the underlying chemical principles, researchers and drug development professionals can ensure the purity and safety of Pantoprazole formulations.

References

-

SynZeal. Pantoprazole N-Oxide. [Link]

-

PubChem. Pantoprazole N-oxide. National Institutes of Health. [Link]

-

PubChem. Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity). National Institutes of Health. [Link]

-

PubMed Central. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. National Institutes of Health. [Link]

-

Briti Scientific. Pantoprazole Sulfide N-Oxide. [Link]

-

ResearchGate. The 1 H NMR spectra of M1(A), M2 (B), M3 (C), M7 (D), and M8 (E) isolated from the urine of rats determined in CD 3 OD. [Link]

-

ResearchGate. IR spectrum of Pantoprazole sodium-(A), Eudragit S. [Link]

Sources

- 1. Buy Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity) | 953787-51-4 [smolecule.com]

- 2. Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity) [cymitquimica.com]

- 3. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Formation Mechanism of Pantoprazole Sulfide N-Oxide Impurity

Preamble: The Imperative of Purity in Pharmaceutical Synthesis

In the landscape of pharmaceutical manufacturing, the synthesis of an Active Pharmaceutical Ingredient (API) is a journey of controlled chemical transformation. Pantoprazole, a cornerstone proton pump inhibitor for treating acid-related gastrointestinal disorders, is no exception. Its efficacy and safety are directly contingent on its purity. The International Council for Harmonisation (ICH) guidelines rightly place stringent limits on impurities, as they can represent potential safety risks and compromise therapeutic efficacy. This guide delves into the formation of a specific process-related impurity: Pantoprazole Sulfide N-Oxide. Understanding the "how" and "why" of its formation is not merely an academic exercise; it is fundamental to developing robust manufacturing processes that ensure the quality and safety of the final drug product.[1] This document provides a detailed exploration of the mechanistic pathways, influential process parameters, and analytical strategies pertinent to this critical impurity.

Foundational Chemistry: Key Molecular Structures

To comprehend the formation of the Pantoprazole Sulfide N-Oxide impurity, it is essential to first visualize the molecular architecture of the key players involved. The impurity arises from an unintended side-reaction on the Pantoprazole Sulfide intermediate during the synthesis of the final Pantoprazole API.

Figure 1: Key Chemical Structures.

The Synthetic Nexus: Pinpointing Impurity Genesis

The synthesis of Pantoprazole culminates in a critical oxidation step.[2] The penultimate intermediate, Pantoprazole Sulfide, is oxidized to form the desired sulfoxide, which is the active Pantoprazole molecule.[3] It is precisely during this transformation that the pathway diverges, leading to the formation of oxidative impurities, including the Pantoprazole Sulfide N-Oxide.

The core reaction involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to yield Pantoprazole Sulfide.[2][4] The subsequent oxidation is designed to be selective for the sulfur atom. However, the pyridine nitrogen atom in the Pantoprazole Sulfide molecule also presents a nucleophilic site susceptible to oxidation.[2]

Figure 2: Pantoprazole synthesis highlighting impurity formation.

The Mechanistic Core: A Tale of Competing Nucleophiles

The formation of Pantoprazole Sulfide N-Oxide is a classic example of a competing side reaction driven by the presence of multiple nucleophilic centers in the substrate molecule. The pyridine nitrogen of the Pantoprazole Sulfide intermediate attacks the oxidizing agent in a manner analogous to the desired attack by the sulfide sulfur.

Proposed Mechanism: The generally accepted mechanism for the N-oxidation of pyridine derivatives involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom onto the electrophilic oxygen of the oxidizing agent (e.g., a peroxy acid like m-CPBA or hydrogen peroxide).[2]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity) | 953787-51-4 [smolecule.com]

Pantoprazole Degradation Pathways: A Mechanistic Exploration of N-Oxide Formation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pantoprazole, a cornerstone of proton pump inhibitor (PPI) therapy, is inherently a prodrug, activated in the acidic milieu of gastric parietal cells.[1] This acid-labile nature, while crucial for its therapeutic action, presents significant challenges in drug formulation and stability analysis.[2] Understanding the degradation pathways of pantoprazole is paramount for ensuring drug product quality, safety, and efficacy. This technical guide provides a comprehensive examination of pantoprazole's degradation under various stress conditions, with a specialized focus on the mechanistic pathways leading to the formation of Pantoprazole N-oxide, a critical oxidative impurity. We will delve into the causality behind experimental choices for forced degradation studies and detail the self-validating analytical systems required for robust impurity profiling.

The Chemical Dichotomy of Pantoprazole: Therapeutic Activation vs. Pharmaceutical Degradation

Pantoprazole, a substituted benzimidazole, functions by irreversibly binding to the H+/K+ ATPase (proton pump) in the stomach lining, effectively halting gastric acid secretion.[3][4] This therapeutic action is initiated by a chemical transformation in an acidic environment (low pH), converting the inactive prodrug into a reactive cationic cyclic sulfonamide.[1][5]

However, this same acid sensitivity makes pantoprazole highly susceptible to degradation outside its target site. Consequently, oral formulations are designed with enteric coatings to protect the active pharmaceutical ingredient (API) from the stomach's acidity, allowing for absorption in the higher pH environment of the small intestine. The intrinsic stability of pantoprazole has been extensively investigated through forced degradation studies, which are mandated by regulatory bodies like the International Conference on Harmonisation (ICH) to establish the drug's degradation profile.[6][7] These studies reveal that pantoprazole is particularly vulnerable to acidic, oxidative, and photolytic stress, while demonstrating relative stability under alkaline and thermal conditions.[7][8]

Core Degradation Pathways under Forced Stress Conditions

Forced degradation studies are the bedrock of understanding a drug's stability. By subjecting the API to exaggerated storage conditions, we can predict its degradation profile and develop stability-indicating analytical methods capable of separating the intact drug from its impurities.

Acid-Catalyzed Degradation

In the presence of strong acids (e.g., 0.1 M to 1 M HCl), pantoprazole undergoes rapid and substantial degradation.[7] The low pH environment protonates the benzimidazole moiety, initiating a cascade of reactions that lead to the formation of several products, most notably pantoprazole sulfide (a reduction product, Impurity B) and other colored degradants.[7][8] This rapid degradation underscores the critical need for gastro-resistant formulations.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce degradation of pantoprazole.[7][9] Photolytic degradation can be complex, potentially generating a variety of products. One study identified that exposure of a pantoprazole solution to UV light resulted in 36% degradation after 24 hours, with the formation of a new major peak in the chromatogram.[7]

Oxidative Degradation: The Genesis of Pantoprazole N-Oxide

Oxidative stress is a primary pathway for the formation of significant pantoprazole impurities. The sulfoxide group in the pantoprazole molecule is susceptible to further oxidation, while the nitrogen atom on the pyridine ring is a target for N-oxidation.

-

Pantoprazole Sulfone (Impurity A): The most commonly cited oxidative degradant is pantoprazole sulfone.[8][10] This impurity is formed through the over-oxidation of the sulfoxide functional group of the parent molecule, a reaction readily achieved with oxidizing agents like hydrogen peroxide (H₂O₂).[8][10] Metabolically, this pathway is mediated by the cytochrome P450 enzyme CYP3A4.[3][10][11]

-

Pantoprazole N-Oxide: The formation of Pantoprazole N-oxide is another crucial oxidative degradation pathway.[12] This impurity arises from the oxidation of the nitrogen atom on the pyridine ring.[13] Forced degradation studies using oxidative agents have successfully identified Pantoprazole N-oxide and even a "N-oxide sulfone" impurity, indicating that both the pyridine nitrogen and the sulfoxide sulfur can be oxidized under certain conditions.[12] The synthesis of the N-oxide is of significant interest for its use as a reference standard in impurity profiling.[14]

The diagram below illustrates the primary degradation pathways of pantoprazole under oxidative and acidic stress.

Caption: Primary degradation pathways of pantoprazole.

Experimental Workflow: A Self-Validating System for Degradation Analysis

A robust investigation into pantoprazole degradation requires a meticulously designed experimental workflow. This system must be self-validating, ensuring that the analytical method is specific and capable of resolving the parent drug from all potential degradation products.

The following diagram outlines a comprehensive workflow for conducting forced degradation studies on pantoprazole.

Caption: Workflow for forced degradation studies.

Detailed Protocols for Forced Degradation

The following protocols are based on established methodologies for stress testing of pantoprazole.[7][15][16]

Stock Solution Preparation: Prepare a stock solution of pantoprazole in a suitable solvent (e.g., methanol or a mixture of buffer and organic solvent) at a concentration of approximately 500-1000 µg/mL.[7][12]

-

Acidic Degradation:

-

Alkaline Degradation:

-

Oxidative Degradation:

-

Thermal Degradation:

-

Photolytic Degradation:

-

Expose a solution of pantoprazole or the solid drug to UV light (e.g., in a photostability chamber) or natural sunlight for a specified duration as per ICH Q1B guidelines.[15]

-

Stability-Indicating Analytical Method

The analysis of stressed samples is predominantly carried out using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with a Diode-Array Detector (DAD) for peak purity analysis.[12][15]

| Parameter | Typical Condition | Rationale / Causality |

| Column | Reversed-Phase C18 (e.g., Hypersil ODS, 250 x 4.6 mm, 5 µm) | The non-polar stationary phase effectively retains pantoprazole and its related substances, allowing for separation based on hydrophobicity. |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M Phosphate Buffer, pH 7.0-7.4) and an organic modifier (e.g., Acetonitrile or Methanol).[7][8][17] | The pH of the mobile phase is critical. A neutral to slightly alkaline pH prevents the on-column degradation of the acid-labile pantoprazole. The organic modifier is adjusted to achieve optimal resolution of all peaks. |

| Flow Rate | 1.0 mL/min | Provides a balance between analysis time and separation efficiency.[8][17] |

| Detection | UV at ~290 nm | This wavelength provides good sensitivity for pantoprazole and its major degradation products.[7][8][17] |

| Identification | LC-MS (Liquid Chromatography-Mass Spectrometry) | For unequivocal identification of unknown degradation products by providing molecular weight and fragmentation data.[6][18] |

Summary of Degradation Behavior and Key Impurities

The outcomes of forced degradation studies provide a clear picture of pantoprazole's stability profile.

| Stress Condition | Stability Profile | Major Degradation Products Identified |

| Acidic (HCl) | Highly Labile / Substantial Degradation | Pantoprazole Sulfide[7][8] |

| Alkaline (NaOH) | Relatively Stable | Minimal degradation under mild conditions; some degradation upon reflux.[7][8] |

| Oxidative (H₂O₂) | Labile / Substantial Degradation | Pantoprazole Sulfone, Pantoprazole N-Oxide, N-Oxide Sulfone[8][12] |

| Thermal (Dry Heat) | Relatively Stable | Minimal degradation.[7][8] |

| Photolytic (UV/Light) | Labile | Various photolytic degradants.[7][9] |

Conclusion

The chemical stability of pantoprazole is a multifaceted issue directly linked to its mechanism of action. While its acid-lability is essential for therapeutic efficacy, it necessitates careful formulation and rigorous stability testing. The primary degradation pathways involve acid-catalyzed conversion to pantoprazole sulfide and oxidative transformation to pantoprazole sulfone and pantoprazole N-oxide . Understanding the conditions that promote the formation of these degradants, particularly the N-oxide, is crucial for drug development professionals. The implementation of a comprehensive forced degradation workflow, coupled with a validated, stability-indicating HPLC method, forms a self-validating system essential for ensuring the purity, safety, and quality of pantoprazole-containing pharmaceuticals. Further research to fully characterize the degradation profile of the N-oxide metabolite itself would close a significant knowledge gap in the field.[15]

References

- Benchchem. (n.d.). Forced Degradation Behavior: A Comparative Analysis of Pantoprazole and its N-oxide Metabolite.

-

Pandey, S., Pandey, P., Mishra, D., & Singh, U. K. (n.d.). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. SciELO.[8][17][19]

- Souri, E., Shabani Ravari, N., Alvandifar, F., Negahban Aghdami, A., Barazandeh Tehrani, M., & Amanlou, M. (2010). Validated Stability-Indicating HPLC Method for the Determination of Pantoprazole in the Presence of Its Degradation Products. Asian Journal of Research in Chemistry, 3(4), 879-884.

- Patel, Y. P., & Patel, P. (n.d.). Pantoprazole.

- PharmGKB. (n.d.). Pantoprazole Pathway, Pharmacokinetics.

-

PubMed. (2025). Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. Journal of Chromatographic Science, 63(5).[6][16]

- Yang, W., Xu, M., & Peixi, Z. (2016). Analysis of Degradation Impurities in Pantoprazole Sodium for Injection by HPLC-Q-TOF-MS. Semantic Scholar.

- Wikipedia. (n.d.). Pantoprazole.

- Degradation products Analysis of Pantoprazole using High resolution mass spectrometry. (n.d.).

- Benchchem. (n.d.). Mechanism of Pantoprazole N-oxide Formation During Synthesis: An In-depth Technical Guide.

- IJAERD. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Kinetics of pantoprazole degradation in (a) tested dissolution media and dosing liquids; (b) medium pH 1.

-

PubMed. (2025). Development and Comparison of Stability-Indicating HPLC and UPLC Methods for the Determination and Validation of Pantoprazole Sodium Impurities. Journal of AOAC INTERNATIONAL.[20][21]

- OUCI. (n.d.).

- Nagavi, J. B., Joshi, H., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9).

- AKJournals. (2020).

- Ingenta Connect. (n.d.).

- Radhofer-Welte, S. (1999). PHARMACOKINETICS AND METABOLISM OF THE PROTON PUMP INHIBITOR PANTOPRAZOLE IN MAN. Drugs of Today, 35(10), 765-771.

- PubMed Central. (n.d.). On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity.

- The Korean Society of Neurogastroenterology and Motility. (2013). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors.

- PubMed Central. (n.d.). The Chemically Elegant Proton Pump Inhibitors.

- Wikipedia. (n.d.). Discovery and development of proton pump inhibitors.

- PubMed Central. (n.d.). An Unexpected Effect of Proton Pump Inhibitors: Elevation of the Cardiovascular Risk Factor ADMA.

- Dr.Oracle. (2025). What is the mechanism of action for Proton Pump Inhibitors (PPIs)?.

- National Institutes of Health. (n.d.). Characterization of T-5 N-Oxide Formation as the First Highly Selective Measure of CYP3A5 Activity.

- Benchchem. (n.d.).

- PubMed Central. (n.d.).

- MDPI. (n.d.). Flavonoids as CYP3A4 Inhibitors In Vitro.

Sources

- 1. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Pantoprazole - Wikipedia [en.wikipedia.org]

- 4. droracle.ai [droracle.ai]

- 5. Portico [access.portico.org]

- 6. Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ajrconline.org [ajrconline.org]

- 8. scielo.br [scielo.br]

- 9. actascientific.com [actascientific.com]

- 10. ClinPGx [clinpgx.org]

- 11. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. akjournals.com [akjournals.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. academic.oup.com [academic.oup.com]

- 17. scielo.br [scielo.br]

- 18. Analysis of Degradation Impurities in Pantoprazole Sodium for Injection by HPLC-Q-TOF-MS | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Development and Comparison of Stability-Indicating HPLC and UPLC Methods for the Determination and Validation of Pantoprazole Sodium Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Pantoprazole Sulfide N-Oxide: Synthesis, Characterization, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole, a cornerstone of proton pump inhibitors (PPIs), effectively mitigates gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells. The intricate synthesis of Pantoprazole, however, can yield a spectrum of related substances and impurities that necessitate rigorous control and characterization to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Among these, Pantoprazole Sulfide N-Oxide emerges as a significant process-related impurity and a key intermediate in the formation of other derivatives. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and analytical characterization of Pantoprazole Sulfide N-Oxide, offering valuable insights for researchers and professionals in drug development and quality control.

Core Molecular Attributes

Pantoprazole Sulfide N-Oxide, a derivative of Pantoprazole, is characterized by the presence of an N-oxide on the pyridine ring and a sulfide linkage.

| Attribute | Value | Source(s) |

| Molecular Formula | C₁₆H₁₅F₂N₃O₄S | [1][2][3] |

| Molecular Weight | 383.37 g/mol | [1][2] |

| CAS Number | 953787-51-4 | [1][2][3] |

| IUPAC Name | 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methyl]sulfanyl]-1H-benzimidazole | [3] |

Synthesis and Formation Pathway

Pantoprazole Sulfide N-Oxide is not typically synthesized as a primary target but rather arises as an intermediate in the synthesis of Pantoprazole N-oxide or as an impurity during the production of Pantoprazole itself.[4] The formation pathway generally involves a multi-step process.

A plausible synthetic route initiates with the N-oxidation of the pyridine precursor, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[4] This is a critical step that introduces the N-oxide functionality early in the synthesis. Subsequently, the resulting N-oxidized intermediate is coupled with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole. This condensation reaction forms the thioether linkage, yielding Pantoprazole Sulfide N-Oxide.[4] In the synthesis of Pantoprazole N-oxide, this sulfide is then further oxidized to the corresponding sulfoxide.[4] However, incomplete oxidation or side reactions during the synthesis of Pantoprazole (where the sulfide intermediate is oxidized to the sulfoxide) can also lead to the formation of Pantoprazole Sulfide N-Oxide as an impurity.

Caption: Synthetic pathway to Pantoprazole Sulfide N-Oxide.

Experimental Protocol: Synthesis of Pantoprazole Sulfide N-Oxide

The following protocol is a conceptualized procedure based on the synthesis of the closely related Pantoprazole N-oxide and general principles of organic synthesis.[4] Researchers should adapt this methodology based on their specific laboratory settings and safety protocols.

Step 1: N-Oxidation of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride

-

Dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in a suitable organic solvent (e.g., dichloromethane).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a portion-wise manner while maintaining the temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography or HPLC).

-

Upon completion, quench any excess oxidizing agent.

-

Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) followed by water.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude 2-chloromethyl-3,4-dimethoxypyridine N-oxide.

Step 2: Condensation to form Pantoprazole Sulfide N-Oxide

-

In a separate reaction vessel, dissolve 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole in an aqueous solution of a base (e.g., sodium hydroxide).

-

Add the crude 2-chloromethyl-3,4-dimethoxypyridine N-oxide from the previous step, dissolved in a suitable solvent like tetrahydrofuran, to the benzimidazole solution.

-

Stir the reaction mixture at ambient temperature for a designated period (e.g., 2-4 hours), monitoring the reaction by HPLC.

-

After the reaction is complete, adjust the pH of the mixture to near neutral (pH ~7) to precipitate the product.

-

Cool the mixture to induce further crystallization.

-

Isolate the solid product by filtration, wash with cold water, and dry under vacuum to yield Pantoprazole Sulfide N-Oxide.

Analytical Characterization

The identification and quantification of Pantoprazole Sulfide N-Oxide, particularly as an impurity in Pantoprazole API, rely on modern analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for separating and quantifying Pantoprazole and its related substances.[5][6] A validated, stability-indicating HPLC method is crucial for impurity profiling.

Typical HPLC Parameters:

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

-

Mobile Phase: A gradient elution using a mixture of a buffer (e.g., phosphate or ammonium acetate buffer) and an organic modifier (e.g., acetonitrile) is typical for achieving optimal separation of all impurities.[5]

-

Detection: UV detection at a wavelength of approximately 290 nm is generally suitable for Pantoprazole and its related compounds.[5]

-

Flow Rate: A standard flow rate of 1.0 mL/min is often used.[5]

Caption: A typical experimental workflow for HPLC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For definitive structural elucidation, especially of unknown impurities, LC-MS is an indispensable tool.[6] It provides molecular weight information and fragmentation patterns that are crucial for confirming the identity of Pantoprazole Sulfide N-Oxide.

Mass Spectrometry Insights:

-

Molecular Ion: In positive ion mode electrospray ionization (ESI), Pantoprazole Sulfide N-Oxide is expected to show a protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight (383.37).

-

Fragmentation: A characteristic fragmentation of N-oxides in mass spectrometry is the loss of an oxygen atom ([M+H]⁺ - 16).[7] This deoxygenation can be a diagnostic tool to confirm the presence of the N-oxide functionality. Further fragmentation would likely involve the cleavage of the thioether bond, yielding fragments corresponding to the benzimidazole and pyridine N-oxide moieties.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to display characteristic signals for the aromatic protons on both the benzimidazole and pyridine rings, the two methoxy groups, the methylene bridge protons, and the proton of the difluoromethoxy group.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for all 16 carbon atoms in the molecule, providing a complete carbon framework.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule, including N-H stretching, aromatic C-H stretching, aliphatic C-H stretching, C=N stretching, and C-F stretching. The presence of the N-oxide group would also give rise to a characteristic N-O stretching vibration.

Conclusion

Pantoprazole Sulfide N-Oxide is a critical molecule to understand within the context of Pantoprazole synthesis and quality control. Its role as both a synthetic intermediate and a process impurity underscores the importance of robust analytical methods for its detection and characterization. This guide has provided a detailed overview of its molecular properties, a plausible synthetic pathway with an experimental protocol, and a discussion of the key analytical techniques used for its identification and quantification. For researchers and professionals in the pharmaceutical industry, a thorough understanding of such related substances is paramount for the development of safe and effective medicines.

References

-

ChemUniverse. PANTOPRAZOLE SULFIDE N-OXIDE [P80631]. [Link]

-

Pandey, S., et al. (2012). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. SciELO. [Link]

-

PubChem. Pantoprazole Sulfide N-Oxide. [Link]

-

Ramanathan, L., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-90. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. jocpr.com [jocpr.com]

- 3. Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity) | C16H15F2N3O4S | CID 23655653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scielo.br [scielo.br]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Pantoprazole Sulfide N-Oxide: Identification, Synthesis, and Analytical Control

Introduction

Pantoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly binding to the H+/K+-ATPase enzyme system in gastric parietal cells.[1][2] It is widely prescribed for the treatment of erosive esophagitis and other acid-related gastrointestinal disorders.[3][4] The manufacturing and quality control of Active Pharmaceutical Ingredients (APIs) like Pantoprazole are governed by stringent regulatory standards that demand a thorough understanding and control of all potential impurities.[1][5]

Pantoprazole Sulfide N-Oxide is a recognized process-related impurity and potential metabolite of Pantoprazole.[6][7] Its presence in the final drug product, even in minute quantities, can influence the safety and efficacy profile.[7] Therefore, the ability to identify, synthesize, and accurately quantify this specific compound is of paramount importance for drug development professionals. It serves as a critical reference standard in the validation of analytical methods designed to ensure the purity and quality of Pantoprazole formulations.[5][8]

This technical guide provides an in-depth exploration of Pantoprazole Sulfide N-Oxide, covering its chemical identity, a detailed synthesis protocol for its preparation as a reference standard, and robust analytical methodologies for its characterization and quantification.

Chemical Identification and Properties

Accurate identification is the foundation of impurity profiling. The nomenclature and physicochemical properties of Pantoprazole Sulfide N-Oxide are well-defined.

IUPAC Name: 6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole[7][9][10]

An alternative, though less common, IUPAC name is 2-(((5-(Difluoromethoxy)-1H-benzo[d]imidazol-2-yl)thio)methyl)-3,4-dimethoxypyridine 1-oxide.[6]

Synonyms: Pantoprazole Sulphide N-Oxide, Pantoprazole Impurity[6][7][10]

Table 1: Key Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 953787-51-4 | [6][7][9][10] |

| Molecular Formula | C₁₆H₁₅F₂N₃O₄S | [6][7][9][10] |

| Molecular Weight | 383.37 g/mol | [6][7][9][10] |

| Appearance | Off-White to Light Beige Solid | [11] |

| Solubility | Soluble in Methanol | [11] |

| Storage | Refrigerator (2-8°C) for long-term storage | [6] |

Formation and Synthesis

Understanding the formation pathway of Pantoprazole Sulfide N-Oxide is crucial for both minimizing its presence during large-scale API production and for its deliberate synthesis as a reference material.

Mechanism of Formation as an Impurity

Pantoprazole Sulfide N-Oxide arises as a byproduct during the synthesis of Pantoprazole.[7] The standard synthesis of Pantoprazole involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride to form the pantoprazole sulfide intermediate (also known as Pantoprazole Related Compound B).[2][7] This sulfide is then oxidized to the target sulfoxide, Pantoprazole.

The N-oxide impurity forms if the nitrogen on the pyridine ring of the 2-(chloromethyl)-3,4-dimethoxypyridine precursor is oxidized. This can occur prior to or concurrently with the condensation step. This oxidized pyridine precursor then reacts with the benzimidazole thiol to directly form the Pantoprazole Sulfide N-Oxide impurity, which may persist through the subsequent manufacturing steps.

Deliberate Synthesis for Reference Standard Preparation

The controlled, deliberate synthesis of Pantoprazole Sulfide N-Oxide is essential for generating the high-purity reference standards required for analytical method development and validation. The most effective pathway involves the initial N-oxidation of the pyridine precursor, followed by condensation with the benzimidazole moiety.[12]

Caption: Synthetic workflow for Pantoprazole Sulfide N-Oxide.

Experimental Protocol: Synthesis of Pantoprazole Sulfide N-Oxide

This protocol is adapted from established synthetic routes for preparing N-oxide derivatives of Pantoprazole-related compounds.[12][13]

-

Step 1: N-Oxidation of the Pyridine Precursor

-

Dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in a suitable organic solvent (e.g., dichloromethane).

-

Cool the solution to a controlled temperature (e.g., 0-5°C) using an ice bath. This is critical to manage the exothermicity of the oxidation reaction.

-

Slowly add a controlled amount (typically 1.0 to 1.1 equivalents) of an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA). The stoichiometry must be carefully managed to prevent unwanted side reactions.

-

Monitor the reaction to completion using an appropriate technique, such as Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, quench any excess oxidizing agent with a reducing agent (e.g., a solution of sodium thiosulfate).

-

Wash the organic layer sequentially with a basic solution (e.g., sodium bicarbonate) and water to remove acidic byproducts.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude 2-(chloromethyl)-3,4-dimethoxypyridine 1-oxide intermediate.

-

-

Step 2: Condensation

-

In a separate reaction vessel, dissolve 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and an inorganic base (e.g., sodium hydroxide or potassium carbonate) in a suitable solvent like ethanol or isopropanol.

-

Add the crude N-oxide intermediate from Step 1 to this solution.

-

Heat the reaction mixture under reflux and monitor for completion by HPLC.

-

Once the reaction is complete, cool the mixture and neutralize it.

-

The crude Pantoprazole Sulfide N-Oxide will often precipitate from the solution. It can be isolated by filtration.

-

-

Step 3: Purification

-

The isolated crude product should be purified to achieve the high purity (>95%) required for a reference standard.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or purification by column chromatography are effective methods.

-

The final product should be dried under vacuum to a constant weight and its identity confirmed by spectroscopic methods (NMR, MS) and its purity verified by HPLC.

-

Analytical Characterization and Quality Control

Robust and validated analytical methods are mandatory for the quantification of Pantoprazole Sulfide N-Oxide in both API and finished drug products.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating Reverse Phase HPLC (RP-HPLC) method is the gold standard for separating Pantoprazole from its impurities, including the Sulfide N-Oxide.[14] Such a method must be able to resolve the main component from all known related substances and degradation products.

Table 2: Example HPLC Method Parameters for Pantoprazole Impurity Profiling

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Hypersil ODS | Zorbax Eclipse XDB C18 | BDS Thermohypersil Symmetry C8 |

| Mobile Phase | Gradient: 0.01 M Phosphate Buffer (pH 7) & Acetonitrile | Gradient: 0.01 M Ammonium Acetate (pH 4.5) & Acetonitrile | Isocratic: Methanol & Dipotassium Hydrogen Phosphate Buffer (pH 9) (50:50) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |

| Detection (UV) | 290 nm | 290 nm | 226 nm |

| Reference | [14] | [14] | [14][15] |

Experimental Protocol: RP-HPLC Analysis

This protocol provides a general framework for the quantitative analysis of Pantoprazole Sulfide N-Oxide. The method must be fully validated according to ICH guidelines.[14]

-

Preparation of Solutions:

-

Mobile Phase: Prepare the chosen mobile phase as described in Table 2 (e.g., 50:50 Methanol and Dipotassium Hydrogen Phosphate buffer, pH 9.0).[15] Filter through a 0.45 µm membrane filter and degas thoroughly.

-

Diluent: A mixture similar to the mobile phase is typically used to ensure peak shape integrity.

-

Standard Solution: Accurately weigh a small quantity of Pantoprazole Sulfide N-Oxide reference standard and dissolve it in the diluent to a known concentration (e.g., 1.0 µg/mL).

-

Sample Solution: Accurately weigh and powder several Pantoprazole tablets. Dissolve a quantity of powder equivalent to a specified amount of Pantoprazole API in the diluent, using sonication to aid dissolution.[14][15] Filter the solution to remove excipients.

-

-

Chromatographic System:

-

Equilibrate the HPLC system and column (e.g., Symmetry C8, 250 x 4.6mm, 5µm) with the mobile phase until a stable baseline is achieved.

-

Set the flow rate to 1.2 mL/min and the UV detector to 226 nm.[15]

-

-

Analysis and System Suitability:

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Perform multiple (e.g., five or six) injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) of the peak areas is within the accepted limit (typically ≤ 2.0%).

-

Inject the sample solution.

-

-

Calculation:

-

Identify the Pantoprazole Sulfide N-Oxide peak in the sample chromatogram by comparing its retention time to that of the reference standard.

-

Calculate the amount of the impurity in the sample using the peak area response and the concentration of the standard solution.

-

Caption: General workflow for HPLC analysis of impurities.

Mass Spectrometry (MS)

Mass spectrometry is an invaluable tool for the unambiguous identification and structural confirmation of impurities. For Pantoprazole Sulfide N-Oxide, analysis by LC-MS would show a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 384.1.[7] Further structural information can be obtained through tandem mass spectrometry (MS/MS), which induces fragmentation of the parent ion. Characteristic product ions for Pantoprazole Sulfide N-Oxide have been identified at m/z values of 138.05, 153.08, and 200.04.[7] This fragmentation pattern serves as a unique fingerprint for confirming the impurity's identity.

Conclusion

Pantoprazole Sulfide N-Oxide represents a critical quality attribute in the production of Pantoprazole. A comprehensive understanding of its chemical properties, formation pathways, and analytical behavior is not merely an academic exercise but a regulatory and safety imperative. The ability to perform its deliberate synthesis provides quality control laboratories with the essential reference material needed to develop and validate high-fidelity analytical methods, primarily HPLC. By implementing the robust analytical controls detailed in this guide, researchers and drug development professionals can ensure that Pantoprazole API and its finished dosage forms meet the rigorous purity standards required for safe and effective medicines.

References

-

Title: Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity) | C16H15F2N3O4S | CID 23655653 Source: PubChem URL: [Link]

-

Title: Pantoprazole-impurities Source: Pharmaffiliates URL: [Link]

-

Title: On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity Source: ACS Omega URL: [Link]

-

Title: Pantoprazole N-Oxide | 953787-60-5 Source: SynZeal URL: [Link]

-

Title: On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity Source: PubMed Central (PMC) URL: [Link]

-

Title: Pantoprazole Sulfide N-Oxide Source: Briti Scientific URL: [Link]

-

Title: Analytical method development and method validation for the estimation of pantoprazole in tablet dosage form by RP-HPLC Source: Der Pharma Chemica URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. biosynth.com [biosynth.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. clearsynth.com [clearsynth.com]

- 7. Buy Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity) | 953787-51-4 [smolecule.com]

- 8. Pantoprazole N-Oxide | 953787-60-5 | SynZeal [synzeal.com]

- 9. Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity) | C16H15F2N3O4S | CID 23655653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pantoprazole Sulfide N-Oxide | LGC Standards [lgcstandards.com]

- 11. britiscientific.com [britiscientific.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. derpharmachemica.com [derpharmachemica.com]

Methodological & Application

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Pantoprazole Sulfide N-Oxide

Abstract

This application note details a robust, sensitive, and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Pantoprazole Sulfide N-Oxide, a potential process-related impurity and degradation product of Pantoprazole. The accurate quantification of such impurities is critical for ensuring the quality, safety, and efficacy of Pantoprazole active pharmaceutical ingredients (API) and finished drug products, in line with regulatory expectations such as the International Council for Harmonisation (ICH) guidelines.[1] The method described herein effectively separates Pantoprazole Sulfide N-Oxide from the parent drug, its sulfide intermediate, and other related substances, demonstrating its suitability for routine quality control and stability studies.

Introduction and Scientific Rationale

Pantoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion and is widely used for the treatment of acid-related gastrointestinal disorders.[2] The synthesis of Pantoprazole involves the oxidation of its sulfide intermediate (Pantoprazole Thioether).[3][4] A critical challenge in this manufacturing step is controlling the oxidation to prevent the formation of undesired byproducts.[4]

Pantoprazole Sulfide N-Oxide is a potential impurity that can arise during this process.[5] Its presence in the final drug substance must be carefully monitored. The structural difference, primarily the addition of an N-oxide moiety, imparts a change in polarity compared to Pantoprazole and its sulfide precursor, which is the fundamental principle enabling chromatographic separation.